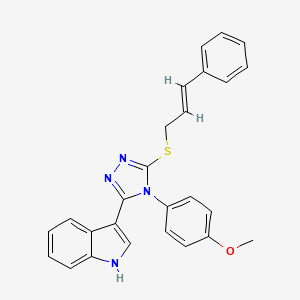
N1-(3-chloro-4-fluorophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(3-chloro-4-fluorophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, similar compounds with chloro-fluorophenyl and piperidinyl moieties have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of a novel quinolinone derivative . This method could potentially be adapted for the synthesis of "N1-(3-chloro-4-fluorophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . For instance, the conformation of the piperidin ring and its substituents can be determined, which is crucial for understanding the molecule's reactivity and interactions . The molecular geometry and electronic structure can also be investigated using density functional theory (DFT) calculations .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from local reactivity descriptors calculated through quantum chemical studies . These descriptors help identify chemically reactive sites within the molecule, which can predict how the compound might behave in various chemical reactions. Additionally, the stability of the molecule can be analyzed using natural bond orbital analysis, which provides insight into hyperconjugative interactions and charge delocalization .
Physical and Chemical Properties Analysis
The physical properties, such as thermal stability and phase transitions, can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Polymorphism, which is the ability of a compound to crystallize into different forms, can also be investigated to understand the solid-state properties of the compound . Furthermore, vibrational analysis using calculated NMR chemical shift values and vibrational wavenumbers can be compared with experimental data to validate the theoretical models .
Applications De Recherche Scientifique
Neurological and Psychiatric Disorder Treatments
- Orexin Receptor Antagonism : Compounds targeting orexin receptors have been studied for their role in modulating feeding, arousal, stress, and drug abuse. Selective antagonism at orexin receptors (OX1R and OX2R) has been evaluated for potential treatments for binge eating and possibly other eating disorders with a compulsive component, suggesting a novel pharmacological approach to these conditions (Piccoli et al., 2012).
Chemical Synthesis and Analysis
- Synthetic Methods : The synthesis of piperidin-4-ols from chloropentanols has been demonstrated, showcasing methodologies for creating piperidine derivatives, which are crucial in the synthesis of pharmaceuticals and research chemicals (Reese & Thompson, 1988).
Environmental and Agricultural Chemistry
- Herbicide Analysis : Techniques for the detection and analysis of herbicides and their degradation products in natural water illustrate the environmental impact and behavior of such chemicals, highlighting the importance of monitoring and understanding chemical persistence and transformation in ecosystems (Zimmerman et al., 2002).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Piperidine derivatives have been explored for their corrosion inhibition properties on metals, offering insights into the development of more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).
Molecular Pharmacology
- Cannabinoid Receptor Studies : Research on piperidin-1-yl and chlorophenyl derivatives as CB1 cannabinoid receptor antagonists provides a foundation for developing new therapeutics targeting the endocannabinoid system, with potential applications in treating a range of disorders including pain, obesity, and neurological conditions (Shim et al., 2002).
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN4O4S/c1-21(2)27(25,26)22-7-5-11(6-8-22)10-19-15(23)16(24)20-12-3-4-14(18)13(17)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEAAYQYTVKUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2518901.png)
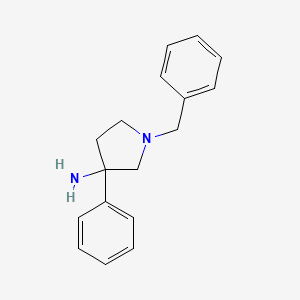
![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)
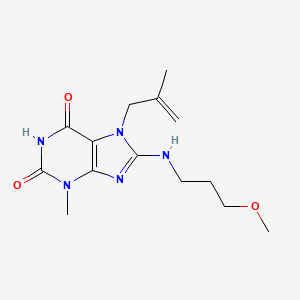
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)
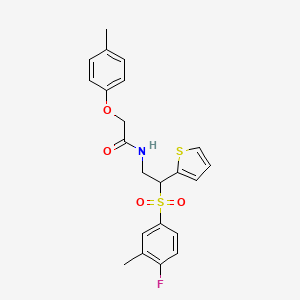
![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)

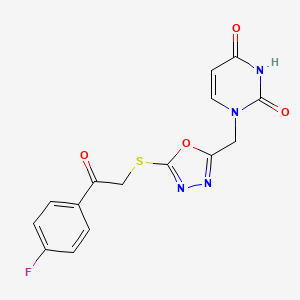


![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)
